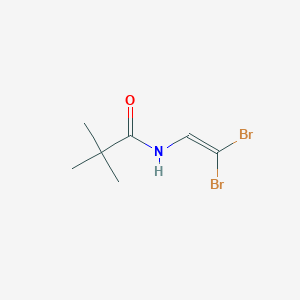
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is characterized by the presence of a dibromoethenyl group attached to a dimethylpropanamide backbone, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide typically involves the reaction of 2,2-dibromoethenyl compounds with 2,2-dimethylpropanamide under controlled conditions. One common method includes the use of tetrabromomethane and triisopropyl phosphite in dichloromethane as solvents. The reaction is carried out under an argon atmosphere at low temperatures (2-3°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromoethenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Halogen Exchange: The dibromoethenyl group can be transformed into other halogenated analogs through halogen exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include aluminium tribromide for halogen exchange and various oxidizing or reducing agents for other transformations. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions can yield 2,2-dichloroethenyl or 2,2-diiodoethenyl analogs, while oxidation reactions may produce corresponding carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide involves its interaction with molecular targets through its dibromoethenyl group. This group can modulate the activity of enzymes and other proteins by forming covalent bonds or through non-covalent interactions. The specific pathways involved depend on the context of its use, such as in biochemical assays or as a reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-(2,2-Dibromoethenyl)-2,2-dimethylpropanamide include:
- N-(2,2-Dibromoethenyl)phenylmethanesulfonamide
- 2-(2,2-Dibromoethenyl)aniline
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations and interactions.
Eigenschaften
CAS-Nummer |
116177-57-2 |
|---|---|
Molekularformel |
C7H11Br2NO |
Molekulargewicht |
284.98 g/mol |
IUPAC-Name |
N-(2,2-dibromoethenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C7H11Br2NO/c1-7(2,3)6(11)10-4-5(8)9/h4H,1-3H3,(H,10,11) |
InChI-Schlüssel |
BMIHDKGYXTYQEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC=C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



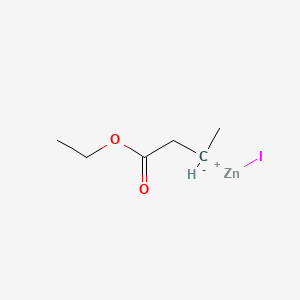



![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)

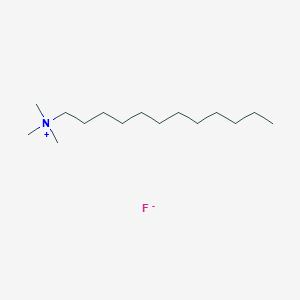
![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
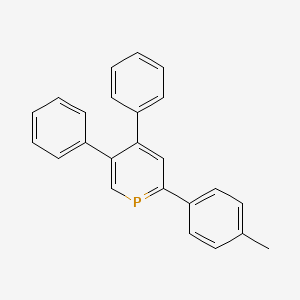
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
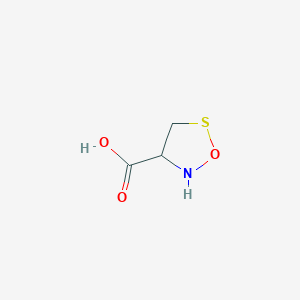
![1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14301881.png)
